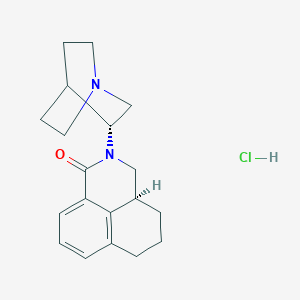

Palonosetron hydrochloride, (3R)-

Übersicht

Beschreibung

Palonosetron hydrochloride, (3R)-, is a second-generation serotonin 5-hydroxytryptamine 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting. This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed nausea and vomiting compared to first-generation serotonin 5-hydroxytryptamine 3 receptor antagonists .

Wirkmechanismus

Target of Action

Palonosetron hydrochloride primarily targets the serotonin-3 (5-HT3) receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Mode of Action

As a 5-HT3 receptor antagonist , Palonosetron hydrochloride exhibits a strong binding affinity for this receptor . It inhibits the action of serotonin, a substance that can trigger nausea and vomiting, on 5-HT3 receptors .

Biochemical Pathways

Palonosetron hydrochloride affects the biochemical pathways involving serotonin. By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action takes place both in the central nervous system and in the peripheral nervous system within the gastrointestinal tract .

Pharmacokinetics

The pharmacokinetics of Palonosetron hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It has a high bioavailability of 97% when administered orally . The drug is metabolized in the liver, primarily by the CYP2D6 enzyme, and also by CYP3A4 and CYP1A2 . It has a prolonged plasma elimination half-life, which contributes to its long-lasting effect .

Result of Action

The molecular and cellular effects of Palonosetron hydrochloride’s action result in the prevention of nausea and vomiting. By blocking the 5-HT3 receptors, it prevents the triggering of the vomiting reflex, thus controlling chemotherapy-induced nausea and vomiting (CINV) that can occur more than 24 hours after the first dose of chemotherapy .

Action Environment

The action, efficacy, and stability of Palonosetron hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. There have been case reports of serotonin syndrome when the drug is combined with serotonergic substances such as selective serotonin reuptake inhibitors (SSRIs) and serotonin–norepinephrine reuptake inhibitors (SNRIs) .

Biochemische Analyse

Biochemical Properties

Palonosetron hydrochloride, (3R)-, plays a crucial role in biochemical reactions by interacting with the 5-HT3 receptors. These receptors are ligand-gated ion channels predominantly found in the central and peripheral nervous systems. By binding to these receptors, palonosetron hydrochloride, (3R)-, inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This interaction prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .

Cellular Effects

Palonosetron hydrochloride, (3R)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. By blocking the 5-HT3 receptors, palonosetron hydrochloride, (3R)-, disrupts the signaling cascade that leads to nausea and vomiting. This compound also affects gene expression and cellular metabolism, contributing to its antiemetic properties .

Molecular Mechanism

The mechanism of action of palonosetron hydrochloride, (3R)-, involves its high-affinity binding to the 5-HT3 receptors. This binding inhibits the receptor’s activation by serotonin, thereby preventing the downstream signaling events that trigger nausea and vomiting. Additionally, palonosetron hydrochloride, (3R)-, may influence enzyme activity and gene expression, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palonosetron hydrochloride, (3R)-, have been observed to change over time. The compound exhibits stability and a prolonged duration of action, which is beneficial for its use in clinical applications. Studies have shown that palonosetron hydrochloride, (3R)-, maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function have also been noted, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of palonosetron hydrochloride, (3R)-, vary with different dosages in animal models. At lower doses, the compound effectively prevents nausea and vomiting without significant adverse effects. At higher doses, some toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

Palonosetron hydrochloride, (3R)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for optimizing the use of palonosetron hydrochloride, (3R)-, in clinical settings .

Transport and Distribution

The transport and distribution of palonosetron hydrochloride, (3R)-, within cells and tissues are essential for its therapeutic efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in target tissues, thereby enhancing its antiemetic effects .

Subcellular Localization

Palonosetron hydrochloride, (3R)-, exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with the 5-HT3 receptors and other biomolecules, contributing to its overall therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of palonosetron hydrochloride involves several steps. One common method starts with the reduction of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride using palladium-on-carbon as a catalyst in the presence of methanol. This method is preferred due to its high yield and purity .

Industrial Production Methods: In industrial settings, the production of palonosetron hydrochloride often involves the crystallization of the compound from a suitable solvent. This process ensures the formation of crystalline palonosetron hydrochloride with a defined particle size, which is crucial for its pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Palonosetron hydrochloride primarily undergoes substitution reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions: The reduction reaction mentioned earlier uses palladium-on-carbon as a catalyst and methanol as a solvent. Other common reagents include acetic acid and tetrahydrofuran, although these are less preferred due to lower yields and purity .

Major Products Formed: The major product formed from the reduction reaction is palonosetron hydrochloride itself, which is then purified and crystallized for pharmaceutical use.

Wissenschaftliche Forschungsanwendungen

Palonosetron hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the prevention of chemotherapy-induced nausea and vomiting. It is also used in studies related to serotonin receptors and their role in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Granisetron

- Ondansetron

- Tropisetron

- Ramosetron

Uniqueness: Compared to other serotonin 5-hydroxytryptamine 3 receptor antagonists, palonosetron hydrochloride has a higher binding affinity and a longer half-life. This makes it more effective in controlling delayed nausea and vomiting, which is a significant advantage in chemotherapy-induced nausea and vomiting management .

Biologische Aktivität

Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological properties, including high affinity and prolonged action, have made it a significant agent in oncology. This article explores the biological activity of palonosetron hydrochloride, detailing its mechanisms, efficacy in clinical studies, and pharmacokinetics.

Palonosetron acts by selectively blocking serotonin from binding to 5-HT3 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone of the brain. It exhibits a high binding affinity (IC50 = 0.24 nM) and a long plasma elimination half-life of approximately 40 hours, which is significantly longer than that of older agents like ondansetron and granisetron .

Key Properties:

- High Affinity : Palonosetron binds to 5-HT3 receptors with at least 30-fold greater affinity than older agents.

- Allosteric Modulation : It shows unique allosteric interactions that enhance receptor blockade even after the drug is no longer detectable in plasma .

- Inhibition of Cross-Talk : Palonosetron inhibits interactions between 5-HT3 and neurokinin-1 (NK-1) signaling pathways, potentially reducing nausea more effectively than other agents .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of palonosetron in preventing both acute and delayed CINV. A meta-analysis indicated that palonosetron significantly improves control over emesis and nausea during both phases following highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .

Case Studies:

-

Efficacy Comparison with Granisetron :

- In a randomized controlled trial involving 240 patients undergoing chemotherapy, palonosetron (0.25 mg) was compared to granisetron (3 mg). The results showed that while acute vomiting complete remission rates were similar (P=0.35), the delayed vomiting complete remission rate was significantly higher for palonosetron (P=0.002) .

- Long-Term Efficacy :

Pharmacokinetics

Palonosetron is characterized by its slow elimination from the body and extensive protein binding (approximately 62%). After administration, about 50% is metabolized into inactive metabolites via the CYP2D6 pathway, with renal clearance accounting for around 40% of unchanged drug excretion within 144 hours .

Pharmacokinetic Profile:

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Elimination Half-Life | ~40 hours |

| Total Body Clearance | 160 ± 35 mL/h/kg |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg |

Eigenschaften

IUPAC Name |

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-KALLACGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-76-9 | |

| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.